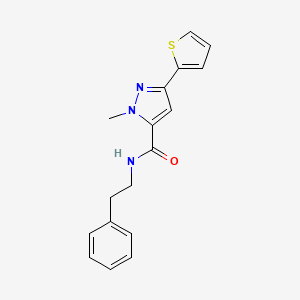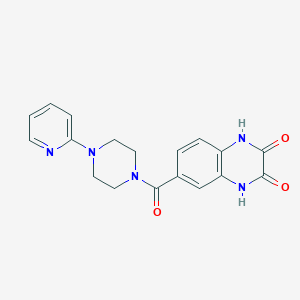![molecular formula C18H15N3O3 B11151469 Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate](/img/structure/B11151469.png)
Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate: is a complex organic compound that features a quinoline and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method includes the coupling of a quinoline derivative with a pyridine derivative under specific reaction conditions. The process may involve the use of catalysts such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反応の分析
Types of Reactions: Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine or quinoline rings, using reagents like halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially hydrogenated quinoline compounds .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology: In biological research, Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable for various applications .
作用機序
The mechanism of action of Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The quinoline and pyridine moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Quinoline derivatives: These compounds share the quinoline moiety and may exhibit similar chemical reactivity and biological activity.
Pyridine derivatives: Compounds containing the pyridine ring may also show comparable properties
Uniqueness: Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate is unique due to the combination of both quinoline and pyridine moieties in a single molecule.
特性
分子式 |
C18H15N3O3 |
|---|---|
分子量 |
321.3 g/mol |
IUPAC名 |
methyl 2-[(2-pyridin-3-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)14-9-16(12-5-4-8-19-10-12)21-15-7-3-2-6-13(14)15/h2-10H,11H2,1H3,(H,20,23) |
InChIキー |
MCUXGWZZXSDYJJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-N-(2-fluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11151386.png)
![2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11151387.png)
![N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide](/img/structure/B11151393.png)
![6-chloro-9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151394.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11151410.png)
![methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate](/img/structure/B11151424.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B11151428.png)

![4-[(N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl)amino]butanoic acid](/img/structure/B11151440.png)

![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11151461.png)
![2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11151463.png)
![6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11151466.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11151474.png)
